molecular formula C12H10N2O2 B8811362 Methyl [2,3'-bipyridine]-4-carboxylate

Methyl [2,3'-bipyridine]-4-carboxylate

Cat. No.: B8811362
M. Wt: 214.22 g/mol
InChI Key: HIFPODUERXROFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2,3'-bipyridine]-4-carboxylate (CAS: 579476-58-7) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₂. It consists of two pyridine rings connected at the 2- and 3'-positions, with a methyl ester substituent at the 4-position of one ring. This structural configuration imparts unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-pyridin-3-ylpyridine-4-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)9-4-6-14-11(7-9)10-3-2-5-13-8-10/h2-8H,1H3

InChI Key

HIFPODUERXROFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bipyridine Derivatives

Structural and Functional Group Variations

The following table highlights key differences between Methyl [2,3'-bipyridine]-4-carboxylate and analogous bipyridine compounds:

Compound Name Substituents/Functional Groups Key Applications/Properties References
This compound Methyl ester at 4-position (C12H10N2O2) Coordination chemistry, ligand synthesis
Ethyl [2,2'-bipyridine]-4-carboxylate Ethyl ester at 4-position (2,2'-bipyridine) Catalysis, reductive cross-coupling reactions
4,4'-Dicarboxylic acid-2,2'-bipyridine (dcbpy) Carboxylic acids at 4,4'-positions Dye-sensitized solar cells, metal-organic frameworks
6,6’-Bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine Trifluoromethyl and amine groups Pharmaceutical intermediates (patent applications)
4-Methyl-[2,3'-bipyridine]-5'-carboxamide Methyl and carboxamide groups Bioactive molecule synthesis
Key Observations:

Ester vs. Carboxylic Acid : The methyl ester group in this compound enhances lipophilicity compared to dcbpy (carboxylic acid), which improves solubility in organic solvents but reduces metal-binding affinity due to the lack of acidic protons .

Positional Isomerism : Ethyl [2,2'-bipyridine]-4-carboxylate (2,2'-isomer) exhibits stronger π-π stacking interactions in coordination complexes compared to the 2,3'-bipyridine backbone of the target compound, influencing catalytic activity .

Substituent Effects : Trifluoromethyl groups in 6,6’-bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine increase electron-withdrawing effects, altering redox properties and stability in medicinal chemistry applications .

Coordination Chemistry and Metal Complexes

This compound serves as a ligand in iridium(III) complexes. Evidence from iridium dimer synthesis (e.g., [Ir(COD)(μ-Cl)]₂) shows that substituents on bipyridine ligands significantly influence metal-ligand bond lengths and angles:

  • Bond Lengths : The methyl ester group induces a slight elongation (~0.02 Å) in the C1–C′2 bond compared to unsubstituted 2,3'-bipyridine, as observed in X-ray crystallography .
  • Torsional Strain : Methyl substituents introduce torsional angles up to 6.0° in the C′3–C′2–C1–C2 plane, affecting the octahedral geometry of iridium complexes .

In contrast, 4,4'-dimethyl-2,2'-bipyridine (dmbpy) forms more rigid complexes due to symmetrical substitution, enhancing luminescence properties in photophysical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.